![molecular formula C14H29NO3 B14232783 Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate CAS No. 822497-75-6](/img/structure/B14232783.png)
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate is a chemical compound with the molecular formula C14H29NO3 It is an ester derivative of ethanimidic acid and is characterized by the presence of a hydroxydecyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(10-hydroxydecyl)oxy]ethanimidate typically involves the reaction of ethanimidic acid with 10-hydroxydecyl alcohol in the presence of an esterification catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the production process. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl N-[(10-hydroxydecyl)oxy]ethanimidate involves its interaction with specific molecular targets and pathways. The hydroxydecyl group can interact with hydrophobic regions of proteins and membranes, potentially affecting their function. The ester group can undergo hydrolysis to release ethanimidic acid, which may further interact with biological targets.
Comparación Con Compuestos Similares
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate can be compared with other similar compounds, such as:
Ethyl N-cyanoethanimideate: This compound has a cyano group instead of a hydroxydecyl group, leading to different chemical properties and reactivity.
Ethyl acetate: A simpler ester with different applications and properties.
Methyl butyrate: Another ester with distinct chemical and physical properties.
This compound is unique due to the presence of the hydroxydecyl group, which imparts specific chemical and biological properties that are not observed in simpler esters.
Propiedades
Número CAS |
822497-75-6 |
|---|---|
Fórmula molecular |
C14H29NO3 |
Peso molecular |
259.38 g/mol |
Nombre IUPAC |
ethyl N-(10-hydroxydecoxy)ethanimidate |
InChI |
InChI=1S/C14H29NO3/c1-3-17-14(2)15-18-13-11-9-7-5-4-6-8-10-12-16/h16H,3-13H2,1-2H3 |
Clave InChI |
HXMFZCXPHWFUIO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NOCCCCCCCCCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
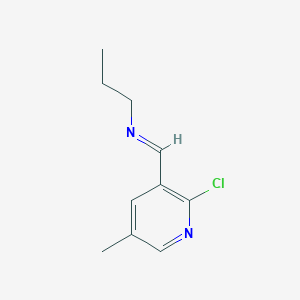
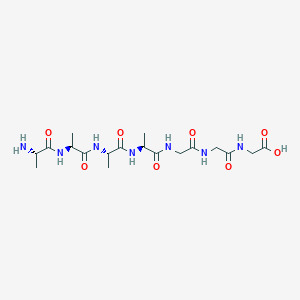

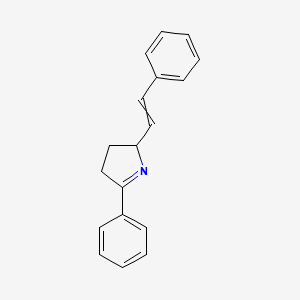
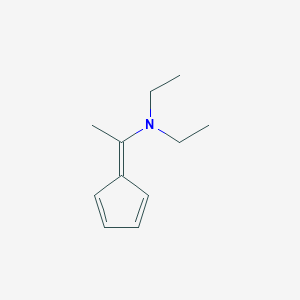
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
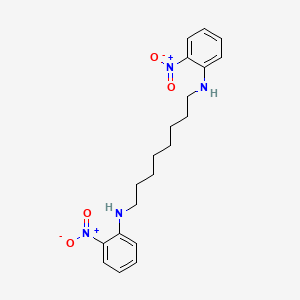
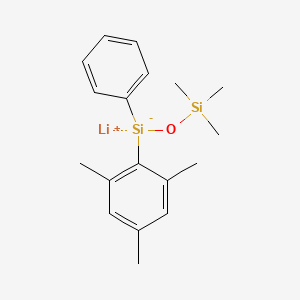
![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)
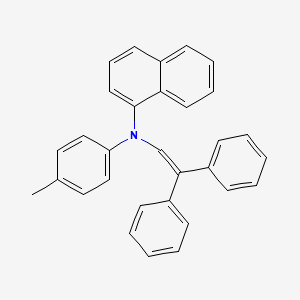

![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
